molecular formula C17H22O B1231103 Falcarinone

Falcarinone

Cat. No.: B1231103
M. Wt: 242.36 g/mol
InChI Key: UQEBOJRXTNLPKZ-KHPPLWFESA-N
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Description

Falcarinone (chemical name: 1,9-heptadecadiene-4,6-diyn-3-one) is a bioactive polyacetylene compound predominantly isolated from plants in the Apiaceae and Araliaceae families, such as Panax ginseng and Falcaria vulgaris . Structurally, it features a 17-carbon chain with conjugated diyne and alkene groups, terminated by a ketone moiety (C=O) at position 3 . This compound is identified as a degradation product of falcarinol (FaOH), formed via oxidation under sunlight exposure or prolonged storage .

Properties

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

(9Z)-heptadeca-1,9-dien-4,6-diyn-3-one

InChI

InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11H,2-3,5-9,12H2,1H3/b11-10-

InChI Key

UQEBOJRXTNLPKZ-KHPPLWFESA-N

SMILES

CCCCCCCC=CCC#CC#CC(=O)C=C

Isomeric SMILES

CCCCCCC/C=C\CC#CC#CC(=O)C=C

Canonical SMILES

CCCCCCCC=CCC#CC#CC(=O)C=C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Falcarinone is classified as a polyacetylenic compound with the molecular formula C17H22OC_{17}H_{22}O. Its structural characteristics contribute to its biological activities, making it a subject of interest in pharmacological studies.

Biological Activities

  • Anticancer Properties
    • Mechanism of Action : Research indicates that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. It has been studied for its effects on various cancer types, including breast and colon cancers .
    • Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and enhance the efficacy of conventional chemotherapy agents .
  • Antimicrobial Activity
    • This compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
  • Anti-inflammatory Effects
    • Studies suggest that this compound can modulate inflammatory responses, making it a candidate for developing treatments for inflammatory diseases. This effect is primarily mediated through the inhibition of pro-inflammatory cytokines .

Agricultural Applications

  • Natural Pesticide
    • Due to its bioactive properties, this compound is being explored as a natural pesticide. Its effectiveness against pests while being less harmful to beneficial insects positions it as an eco-friendly alternative to synthetic pesticides .
  • Plant Growth Regulator
    • Research indicates that this compound may influence plant growth and development, potentially serving as a natural growth regulator in agricultural practices .

Food Industry Applications

  • Food Preservation
    • The antimicrobial properties of this compound make it a valuable additive in food preservation, helping to extend shelf life by preventing microbial spoilage .
  • Nutraceuticals
    • This compound is considered for incorporation into dietary supplements due to its health benefits, particularly its potential role in cancer prevention and overall health enhancement .

Pharmaceutical Development

  • Drug Formulation
    • The compound's unique properties have led to research into formulating new drugs that leverage its anticancer and anti-inflammatory effects. Ongoing studies aim to optimize its bioavailability and therapeutic efficacy .
  • Research on Mechanisms
    • Investigations into the biochemical pathways influenced by this compound are crucial for understanding how it can be effectively utilized in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Polyacetylenes

Falcarinone belongs to the C17 polyacetylene family, sharing structural motifs with several compounds (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Structure Key Functional Groups Source Bioactivity Summary
This compound 1,9-heptadecadiene-4,6-diyn-3-one Diyne, alkene, ketone Panax ginseng Moderate cytotoxicity; oxidation product of FaOH
Falcarinol 1,9-heptadecadiene-4,6-diyn-3-ol Diyne, alkene, hydroxyl Carrot, Hedera helix Potent cytotoxicity, anti-inflammatory, chemopreventive
Falcarindiol 1,9-heptadecadiene-4,6-diyn-3,8-diol Diyne, alkene, two hydroxyls Carrot, Crithmum maritimum Strong anti-inflammatory; induces ER stress in cancer cells
Ginsenoyne K 1,8-pentadecadiene-4,6-diyn-3-ol Shorter chain, hydroxyl Panax ginseng Mild cytotoxicity; less studied

Key Structural Differences:

  • Backbone length: this compound and falcarinol are C17 compounds, while ginsenoyne K has a shorter C15 chain .
  • Functional groups: this compound’s ketone group distinguishes it from falcarinol (hydroxyl) and falcarindiol (two hydroxyls). This difference critically impacts bioavailability and reactivity. falcarinol’s IC₅₀ = 4.2 μM) .

Functional Comparison: Cytotoxicity and Stability

Cytotoxicity :

  • This compound exhibits significantly weaker cytotoxic effects than falcarinol and falcarindiol.
  • Mechanistic divergence: Falcarinol alkylates cellular proteins (e.g., NF-κB, STAT3), disrupting pro-survival pathways, whereas this compound lacks this reactivity due to its ketone group .

Stability :

  • This compound is more stable than falcarinol, which rapidly degrades into this compound and dihydrofalcarinol under UV light or storage . This stability makes this compound a marker for falcarinol degradation in pharmacological studies .

Ecological and Pharmacological Roles

  • Ecological presence: this compound occurs in lower concentrations (<4% in Crithmum maritimum) compared to falcarindiol and falcarinol, which are abundant in carrots (up to 30 mg/kg fresh weight) .
  • Synergistic effects: While this compound itself is weakly bioactive, it may modulate the activity of other polyacetylenes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Falcarinone in plant extracts, and how should they be validated?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural elucidation and quantification. Validate methods by comparing spectral data (e.g., 1^1H/13^13C NMR, UV-Vis absorption) with published reference values . Ensure purity via elemental analysis and reproducibility across multiple experimental replicates .

Q. What are the critical steps in synthesizing this compound to ensure reproducibility?

  • Methodological Answer : Follow a stepwise protocol with detailed reaction conditions (e.g., temperature, solvent ratios, catalyst loadings). Document all procedures, including purification methods (e.g., column chromatography, recrystallization). For reproducibility, provide exact yields, spectroscopic data, and cross-reference synthetic pathways with prior literature . Limit main-text descriptions to five representative compounds, with extended data in supplementary materials .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled variables (pH, temperature, light exposure). Employ HPLC-MS to monitor degradation products and kinetic modeling to predict shelf-life. Include negative controls and triplicate trials to account for experimental variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity data be systematically resolved?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws. Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage ranges). Use sensitivity analyses to test data robustness and validate results through orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What experimental frameworks optimize this compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Implement design of experiments (DoE) methodologies, such as factorial design, to assess variable interactions (e.g., reaction time, reagent stoichiometry). Use response surface modeling to identify optimal conditions. Characterize byproducts via tandem MS and refine pathways using computational tools (e.g., density functional theory) .

Q. How can researchers investigate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine target-based assays (e.g., enzyme inhibition kinetics) with omics approaches (transcriptomics/proteomics). Validate hypotheses using CRISPR-Cas9 gene editing or siRNA knockdowns. Cross-reference findings with structural analogs to infer structure-activity relationships (SARs) .

Q. What strategies ensure the reliability of this compound’s pharmacokinetic data across preclinical models?

  • Methodological Answer : Standardize protocols for bioavailability studies (e.g., dosing routes, sampling intervals). Use LC-MS/MS for plasma concentration analysis and compartmental modeling for pharmacokinetic parameters. Address interspecies variability by testing multiple animal models and validating with human hepatocyte assays .

Methodological Best Practices

  • Literature Review : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators. Prioritize peer-reviewed journals and avoid non-curated sources like .
  • Data Integrity : Organize raw datasets (spectra, chromatograms) in accessible repositories. Disclose all experimental conditions, including failed attempts, to prevent publication bias .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human subject protocols. Disclose conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Falcarinone
Reactant of Route 2
Falcarinone

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